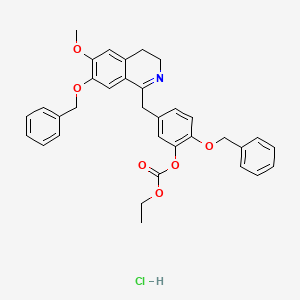
7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C34H34ClNO6 and its molecular weight is 588.097. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride is a complex organic compound with notable potential in medicinal chemistry. Its structure includes multiple functional groups that may contribute to various biological activities, particularly in the context of antiviral and neuropharmacological applications.
- Molecular Formula: C34H34ClNO6
- Molecular Weight: 588.097 g/mol
- Purity: Typically around 95%
Antiviral Properties
Research indicates that this compound exhibits moderate antiviral activity, particularly against HIV-1. A study published in the Journal of Medicinal Chemistry reported an IC50 value in the micromolar range, suggesting it can inhibit viral replication effectively in vitro. However, further studies are necessary to evaluate its efficacy and safety in vivo .
Neuropharmacological Effects
The compound's structural analogs have been investigated for their potential as inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are crucial in treating neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that derivatives similar to this compound can selectively inhibit MAO-A and MAO-B, with some exhibiting significant neuroprotective effects .
The biological activity of this compound is believed to involve interactions with various biological targets:
- Binding Affinity: Interaction studies suggest that the compound binds effectively to specific enzymes and receptors, influencing their activity.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Methoxyisoquinoline | Contains a methoxy group on isoquinoline | Simpler structure, less functional diversity |
| Tetrandrine | A bisbenzylisoquinoline alkaloid | Known for strong anti-inflammatory properties |
| Berberine | Isoquinoline alkaloid with antimicrobial properties | Exhibits significant bioactivity against various pathogens |
The unique substitution pattern of this compound suggests enhanced biological activity compared to simpler analogs .
Case Studies and Research Findings
- Antiviral Activity Study : In a controlled laboratory setting, the compound was tested against HIV-1, yielding promising results that warrant further exploration into its mechanism and potential therapeutic applications .
- Neuropharmacology Research : A study focusing on MAO inhibitors highlighted several derivatives of isoquinoline compounds that demonstrated selective inhibition of MAO-A and MAO-B. These findings suggest potential applications in treating mood disorders and neurodegenerative diseases .
Propiedades
IUPAC Name |
ethyl [5-[(6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-phenylmethoxyphenyl] carbonate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33NO6.ClH/c1-3-38-34(36)41-33-19-26(14-15-30(33)39-22-24-10-6-4-7-11-24)18-29-28-21-32(40-23-25-12-8-5-9-13-25)31(37-2)20-27(28)16-17-35-29;/h4-15,19-21H,3,16-18,22-23H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSYVYHNZCJTDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=CC(=C1)CC2=NCCC3=CC(=C(C=C32)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696555 |
Source


|
| Record name | 2-(Benzyloxy)-5-{[7-(benzyloxy)-6-methoxy-3,4-dihydroisoquinolin-1-yl]methyl}phenyl ethyl carbonate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62744-14-3 |
Source


|
| Record name | 2-(Benzyloxy)-5-{[7-(benzyloxy)-6-methoxy-3,4-dihydroisoquinolin-1-yl]methyl}phenyl ethyl carbonate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














